4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran
Description
Contextualization of Dihydrobenzofuran Scaffolds within Heterocyclic Chemistry
The 2,3-dihydrobenzofuran (B1216630) scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds. acs.orgresearchgate.net This heterocyclic system is a core component in many biologically active molecules, demonstrating a broad spectrum of activities. acs.orgnih.gov The synthesis of dihydrobenzofuran scaffolds is of significant interest in medicinal and organic chemistry because they serve as essential precursors for constructing more complex molecular frameworks. nih.govresearchgate.net The unique fusion of an aromatic benzene (B151609) ring and a saturated five-membered oxygen-containing furan (B31954) ring imparts specific chemical properties and three-dimensional structures to molecules containing this scaffold. acs.orgnih.gov Researchers have developed numerous synthetic methods, including transition-metal-catalyzed and metal-free protocols, to efficiently construct the dihydrobenzofuran core, highlighting its importance in the field. nih.govnih.gov
Significance of Halogenated and Alkoxy-Substituted Benzofuran (B130515) Derivatives in Chemical Synthesis
The introduction of halogen and alkoxy substituents onto the benzofuran ring system significantly influences the chemical reactivity and potential applications of the resulting derivatives.
Halogenation , such as the presence of a bromine atom in 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran, is a critical tool in medicinal chemistry and organic synthesis. nih.gov Halogens can enhance the biological activity and selectivity of compounds, possibly due to their ability to form halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site in a molecule. nih.govnih.gov This can improve the binding affinity of a molecule to its biological target. nih.gov Furthermore, the bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups or used in cross-coupling reactions, such as Suzuki or Heck couplings, to build more complex molecular architectures.
Alkoxy groups , like the methoxy (B1213986) group at the 7-position, also play a crucial role. The methoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic substitution reactions. mdpi.com The position of the alkoxy group is essential for directing cyclization reactions in the synthesis of the benzofuran ring itself. mdpi.com In the context of medicinal chemistry, alkoxy groups can impact a molecule's solubility, metabolic stability, and binding interactions.
The combination of both a halogen and an alkoxy group on the dihydrobenzofuran scaffold, as seen in this compound, creates a highly functionalized and synthetically versatile molecule.
Current Research Landscape and Opportunities for this compound Investigation
The current research landscape for dihydrobenzofuran derivatives is vibrant, with a continuous effort to develop novel synthetic methodologies and explore their applications. nih.govnih.gov While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant opportunities for investigation.
The primary role of this compound is likely as a key intermediate in the synthesis of more complex molecules. The bromo and methoxy groups provide strategic points for further chemical modification. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of a diverse library of compounds built upon the 7-methoxy-2,3-dihydro-1-benzofuran core.
Potential research directions include:
Synthesis of Novel Bioactive Compounds: Utilizing this compound as a starting material to synthesize new analogues of known biologically active benzofurans. The specific substitution pattern may lead to compounds with enhanced or novel pharmacological profiles. nih.govnih.govresearchgate.net
Development of New Synthetic Methodologies: The compound can serve as a model substrate for developing new synthetic reactions, particularly those involving transformations of the bromo or methoxy groups or modifications of the dihydrofuran ring.
Materials Science Applications: Aromatic and heterocyclic compounds are integral to the development of new organic materials. The functional groups on this compound could be exploited to create novel polymers or small molecules with interesting electronic or photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-methoxy-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWHWUFTWYFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 7 Methoxy 2,3 Dihydro 1 Benzofuran and Analogues
Strategies for Benzofuran (B130515) Precursor Functionalization
The introduction of bromo and methoxy (B1213986) substituents onto the benzofuran framework requires careful consideration of regioselectivity, governed by the inherent electronic properties of the heterocyclic system and any existing functional groups.
Regioselective Bromination of Benzofuran Systems
The position of bromination on the benzofuran ring is heavily influenced by the directing effects of the substituents already present. In the case of a methoxy-substituted benzofuran, the oxygen atom of the methoxy group is an activating, ortho-para director due to its ability to donate electron density to the aromatic ring through resonance. mdma.chorganicchemistrytutor.comlibretexts.org This makes the positions ortho and para to the methoxy group more susceptible to electrophilic attack.
For the synthesis of 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran, the target is to introduce a bromine atom at the 4-position. Starting with 7-methoxy-2,3-dihydro-1-benzofuran, the methoxy group at position 7 will direct electrophilic substitution to the ortho positions (6 and 8, though position 8 is part of the furan (B31954) ring) and the para position (position 4). The ether oxygen of the dihydrofuran ring also influences the regioselectivity. Due to steric hindrance from the adjacent dihydrofuran ring, the 6-position is less accessible. Therefore, electrophilic bromination is expected to occur predominantly at the 4-position.
A common and effective reagent for the regioselective bromination of activated aromatic compounds is N-Bromosuccinimide (NBS). mdma.chmasterorganicchemistry.com The reaction is often carried out in a suitable solvent like acetonitrile, which can promote the ionic pathway of bromination, leading to high regioselectivity. mdma.ch The use of catalytic amounts of an acid, such as mandelic acid, can further enhance the reactivity of NBS under aqueous conditions. nsf.gov
Table 1: Reagents for Regioselective Bromination
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | High for activated rings | mdma.ch |
| N-Bromosuccinimide (NBS) | Catalytic Mandelic Acid, Water, Room Temperature | High regioselectivity | nsf.gov |
Introduction of Methoxy Groups onto the Benzofuran Core
The introduction of a methoxy group onto the benzofuran core can be achieved through various methods, often starting from a corresponding hydroxybenzofuran or a precursor that allows for its installation. For instance, the synthesis of 7-methoxy-2,3-dihydro-1-benzofuran can serve as a key step. This can be accomplished starting from commercially available materials like phloroglucinol, which can be mono-methylated to 5-methoxy-1,3-benzenediol. rasayanjournal.co.in Subsequent steps would involve the construction of the dihydrofuran ring.
In other approaches, methoxy-substituted phenols can be used as starting materials for the construction of the benzofuran ring system. jocpr.com For example, the synthesis of methoxy-substituted 2-benzoyl-1-benzofuran derivatives has been achieved through the Rap-Stoermer condensation reaction. nih.gov
Approaches to 2,3-Dihydrofuran (B140613) Ring Construction
The formation of the 2,3-dihydrofuran ring is a critical step in the synthesis of the target molecule and its analogs. Several synthetic strategies have been developed to achieve this, including intramolecular cyclization reactions and catalytic annulations.
Intramolecular Cyclization Reactions for Dihydrobenzofuran Formation
Intramolecular cyclization is a powerful strategy for constructing the dihydrobenzofuran ring. One common approach involves the cyclization of ortho-alkenylphenols. mdma.ch This transformation can be catalyzed by various reagents, including palladium complexes. The reaction proceeds via an intramolecular attack of the phenolic oxygen onto the double bond.
Another method involves the intramolecular hydroalkoxylation of a suitable precursor. This can be catalyzed by enzymes, demonstrating high enantioselectivity. For example, the enzyme PhnH has been shown to catalyze the addition of a phenol (B47542) to a terminal olefin of a reverse prenyl group to yield a dihydrobenzofuran product. youtube.com
Catalytic Systems for Dihydrobenzofuran Annulation (e.g., Palladium-Catalyzed Tandem Reactions)
Palladium-catalyzed reactions are widely employed for the synthesis of dihydrobenzofurans. A palladium-catalyzed tandem cyclization/cross-coupling reaction has been used to synthesize a series of 2,3-dihydro-1-benzofuran derivatives. rasayanjournal.co.in This approach offers a convergent route to complex dihydrobenzofurans.
Palladium(II)-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters provides another route to benzofuran-fused cyclohexenones. organic-chemistry.org This method involves an intramolecular C-H functionalization strategy.
Table 2: Catalytic Systems for Dihydrobenzofuran Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium Nanoparticles | Tandem Cyclization/Cross-coupling | Convergent synthesis | rasayanjournal.co.in |
| Palladium(II) Acetate/Silver Carbonate | Oxidative Cyclization | C-H functionalization | organic-chemistry.org |
| Rhodium(III) Complexes | C-H Activation/Carbooxygenation | Redox-neutral [3+2] annulation |
Acid-Catalyzed Cyclization Pathways
Acid-catalyzed cyclization provides a straightforward method for the formation of the dihydrofuran ring. For instance, the treatment of certain ortho-substituted phenols with a strong acid can induce intramolecular cyclization to yield the corresponding dihydrobenzofuran. While effective, these methods can sometimes lead to side reactions or require harsh conditions.
Advanced Synthetic Protocols for Structural Elaboration
The structural framework of this compound serves as a versatile template for further chemical modifications. Advanced synthetic protocols, particularly cross-coupling reactions, enable the introduction of a wide array of functional groups, leading to a diverse range of derivatives with potential applications in various fields of chemical research.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Derivatization
The bromine atom at the 4-position of the dihydrobenzofuran ring is a key functional handle for engaging in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds, allowing for the attachment of alkyl, alkenyl, aryl, and alkynyl moieties.
Sonogashira Coupling: This reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov The reaction's utility has been demonstrated in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org For a substrate like this compound, the Sonogashira coupling would involve reacting it with a selected terminal alkyne. The reactivity of the aryl halide is a crucial factor, with aryl iodides generally being more reactive than aryl bromides. wikipedia.org This difference in reactivity can be exploited for selective couplings in molecules with multiple different halogen substituents. wikipedia.org While the reaction traditionally requires anhydrous and anaerobic conditions, newer methods have been developed that can be performed in water. organic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, creating a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govnih.gov Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron byproducts. nih.govnih.gov In the context of this compound, this reaction would enable the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups by coupling with the corresponding boronic acid or ester. nih.gov The choice of palladium catalyst and ligands is critical for the success of the reaction, with specific systems developed for challenging substrates like unprotected ortho-bromoanilines. nih.gov
| Reaction | Typical Catalyst | Co-catalyst/Base | Reactant | Product Moiety |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI, Amine Base (e.g., Et₃N) | Terminal Alkyne | Alkynyl group |
| Suzuki | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Base (e.g., K₂CO₃, K₃PO₄) | Boronic Acid/Ester | Aryl, Alkenyl, Alkyl group |
Stereoselective Synthesis of Chiral 2,3-Dihydro-1-benzofuran Derivatives
The development of methods for the stereoselective synthesis of 2,3-dihydrobenzofurans is of significant interest as the chirality of these scaffolds is often crucial for their biological activity. researchgate.netnii.ac.jp Various transition-metal-catalyzed asymmetric reactions have been developed to produce these chiral heterocycles with high enantioselectivity.
One approach involves the ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, which utilizes a chiral transient directing group to construct 2,3-dihydrobenzofurans that possess all-carbon quaternary stereocenters in high yields and excellent enantioselectivities (up to >99% ee). researchgate.net Another powerful method is the iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.org This reaction, catalyzed by a cationic iridium complex with a chiral bisphosphine ligand, provides chiral 3-substituted dihydrobenzofurans in high yields and high enantioselectivity. nii.ac.jprsc.org
Palladium catalysis has also been effectively used. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Ruthenium(II) / Chiral Amine | Asymmetric Intramolecular Hydroarylation | Forms all-carbon quaternary stereocenters | Up to >99% researchgate.net |
| Cationic Iridium / Chiral Bisphosphine | Enantioselective Intramolecular Hydroarylation | Effective for m-allyloxyphenyl ketones | High enantioselectivity nii.ac.jprsc.org |
| Palladium / TY-Phos | Heck/Tsuji-Trost Reaction | Reacts o-bromophenols with 1,3-dienes | Excellent enantiocontrol organic-chemistry.org |
Utilization of Environmentally Benign Solvents in Synthesis (e.g., Deep Eutectic Solvents)
In line with the principles of green chemistry, there is a growing effort to replace harsh and volatile organic solvents with more environmentally benign alternatives. nih.gov Deep Eutectic Solvents (DESs) have emerged as a promising class of "green solvents". nih.gov DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point much lower than the individual components. nih.govfrontiersin.org They are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive starting materials. nih.gov
The preparation of DESs is typically a simple process involving the mixing and heating of the components until a homogeneous liquid is formed. frontiersin.orgnih.gov Choline chloride is a common HBA used in the preparation of DESs, often combined with HBDs like urea, carboxylic acids, or carbohydrates. nih.gov The properties of DESs can be fine-tuned by changing the HBA and HBD components. nih.gov These solvents have been used in various applications, including the synthesis of catalysts and the extraction of natural products. mdpi.comyoutube.com For the synthesis of this compound and its derivatives, DESs could potentially replace traditional organic solvents, leading to more sustainable synthetic processes.
| Common Hydrogen Bond Acceptors (HBA) | Common Hydrogen Bond Donors (HBD) | Resulting DES Type |
|---|---|---|
| Choline Chloride | Urea | Type III |
| Choline Chloride | Glycerol | Type III |
| Choline Chloride | Citric Acid | Type III mdpi.com |
| Metal Chlorides (e.g., ZnCl₂) | Urea | Type IV |
Chemoenzymatic and Biocatalytic Routes to Substituted Dihydrobenzofurans
Chemoenzymatic and biocatalytic methods offer highly selective and efficient pathways for the synthesis of complex organic molecules under mild conditions. nih.govnih.gov These approaches leverage the remarkable catalytic power and specificity of enzymes.
A notable biocatalytic strategy involves the use of engineered myoglobin (B1173299) catalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans. nih.govrochester.edu This method allows for the construction of stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds with excellent enantiopurity (>99.9% de and ee) and in high yields. nih.govrochester.edu
Enzymatic oxidative coupling is another biocatalytic approach. For instance, horseradish peroxidase has been used as a catalyst for the oxidative dimerization of ferulic acid, leading to the formation of a dihydrobenzofuran neolignan. nih.gov This reaction demonstrates the potential of enzymes to facilitate complex bond-forming cascades. nih.gov
A combination strategy, or chemoenzymatic synthesis, can also be employed. One such method involves an initial iron(III)-catalyzed cycloaddition of a styrene (B11656) derivative with a quinone, followed by a lipase-catalyzed enantioselective acylation to produce optically active 2,3-dihydrobenzofuran derivatives. researchgate.net This sequential process combines the advantages of both chemical and enzymatic catalysis. researchgate.net
| Method | Enzyme/Catalyst | Substrates | Key Transformation | Reference |
|---|---|---|---|---|
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Benzofurans, Diazo Reagents | Asymmetric cyclopropanation | nih.gov, rochester.edu |
| Enzymatic Oxidative Coupling | Horseradish Peroxidase | Ferulic Acid | Oxidative dimerization | nih.gov |
| Chemoenzymatic Synthesis | Iron(III) salt / Lipase | Styrene derivatives, Quinones | Cycloaddition then enantioselective acylation | researchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Bromo 7 Methoxy 2,3 Dihydro 1 Benzofuran
Reactions Involving the Bromine Substituent
The bromine atom at the 4-position of the benzofuran (B130515) ring is a key handle for a variety of chemical modifications, including nucleophilic substitution and organometallic transformations.
Nucleophilic Substitution Reactions at the Bromo Position
While direct nucleophilic aromatic substitution on aryl halides is generally challenging, the electronic properties of the benzofuran ring system can influence the reactivity of the bromine substituent. The presence of the electron-donating methoxy (B1213986) group and the fused dihydrofuran ring can affect the electron density of the aromatic ring, thereby modulating its susceptibility to nucleophilic attack. However, specific examples of direct nucleophilic displacement of the bromine in 4-bromo-7-methoxy-2,3-dihydro-1-benzofuran are not extensively documented in the reviewed literature. It is more common for such transformations to proceed via organometallic intermediates.
Organometallic Transformations (e.g., Lithium-Halogen Exchange, Grignard Reagent Formation, Cross-Couplings)
The bromine atom serves as an excellent precursor for the formation of organometallic reagents, which can then undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Lithium-Halogen Exchange: The reaction of an aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, can result in a lithium-halogen exchange, forming a highly reactive aryllithium species. This reaction is typically rapid, even at low temperatures. wikipedia.orgscribd.comresearchgate.netharvard.edu The presence of an adjacent methoxy group can potentially accelerate this exchange through chelation of the lithium atom. wikipedia.org The resulting 7-methoxy-2,3-dihydro-1-benzofuran-4-yllithium can then be quenched with various electrophiles to introduce a wide range of functional groups at the 4-position.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (7-methoxy-2,3-dihydro-1-benzofuran-4-yl)magnesium bromide. wisc.eduresearchgate.netrsc.org This organometallic species is a potent nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to generate a diverse array of functionalized derivatives. wisc.edu The formation of Grignard reagents can sometimes be initiated with a small amount of iodine or 1,2-dibromoethane. wisc.edu
Cross-Coupling Reactions: The bromine substituent is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. nih.govlibretexts.orgnih.govrsc.org This reaction is known for its high functional group tolerance and is widely used in the synthesis of biaryl compounds. libretexts.orgnih.govrsc.org The coupling of this compound with various boronic acids would provide access to a wide range of 4-aryl or 4-vinyl derivatives. The choice of palladium catalyst, ligand, base, and solvent can be crucial for achieving high yields. nih.govnih.govrsc.org
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes.
Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to 4-alkynyl-substituted 2,3-dihydro-1-benzofurans. libretexts.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as an amine. organic-chemistry.org
| Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-7-methoxy-2,3-dihydro-1-benzofurans |
| Heck | Alkene, Pd catalyst, Base | 4-Alkenyl-7-methoxy-2,3-dihydro-1-benzofurans |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-7-methoxy-2,3-dihydro-1-benzofurans |
Reactions of the Methoxy Group
The methoxy group at the 7-position can be cleaved to generate a hydroxyl group or can undergo other modifications.
Demethylation Reactions for Hydroxyl Group Generation
The cleavage of the methyl ether to yield the corresponding phenol (B47542), 4-bromo-2,3-dihydro-1-benzofuran-7-ol, is a common transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose and can often achieve demethylation under mild conditions, typically in a chlorinated solvent like dichloromethane. orgsyn.orgnih.govresearchgate.netmdma.chcommonorganicchemistry.com The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govmdma.ch It is generally advisable to use one equivalent of BBr₃ per ether group. mdma.ch
Modifications of the Ether Linkage
While demethylation is the most common reaction of the methoxy group, other transformations involving the ether linkage are conceivable, although less documented for this specific substrate. Under forcing conditions, complete cleavage of the ether bond could occur.
Transformations of the 2,3-Dihydrofuran (B140613) Moiety
The 2,3-dihydrofuran ring possesses its own reactivity, distinct from the aromatic portion of the molecule. This includes oxidation, reduction, and ring-opening reactions.
The dihydrofuran ring can be susceptible to oxidation, potentially leading to the formation of lactones or other oxidized products. orgsyn.orgmdpi.com For instance, oxidation of 2,3-dihydrobenzofurans can lead to the corresponding benzofuran-2(3H)-ones. wisc.edu The specific outcome of an oxidation reaction would depend on the oxidant used and the reaction conditions.
The dihydrofuran ring can undergo ring-opening reactions under certain conditions. For example, Lewis acid-catalyzed ring-opening of 2,3-dihydrofuran acetals has been shown to be a viable strategy for the synthesis of functionalized carbazoles. wikipedia.orgmdpi.com While not directly demonstrated on this compound, this suggests that the dihydrofuran ring is susceptible to cleavage and rearrangement. The C2-O bond of benzofurans can be cleaved via various organometallic pathways.
Oxidation and Reduction Reactions of the Heterocyclic Ring
The dihydrofuran ring of this compound is susceptible to oxidation, which can lead to the corresponding benzofuran derivative. This transformation involves the aromatization of the heterocyclic ring. While specific studies on the oxidation of this particular compound are not extensively detailed in the provided search results, general methodologies for the oxidation of 2,3-dihydrobenzofurans are well-established. These methods often employ oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO2). The reaction proceeds by the abstraction of hydrogen atoms from the 2- and 3-positions of the dihydrofuran ring, resulting in the formation of a double bond and the aromatic benzofuran system.
Conversely, reduction of the dihydrobenzofuran ring is less common as it is already in a reduced state compared to the aromatic benzofuran. However, under forcing conditions, such as catalytic hydrogenation with a strong catalyst, cleavage of the ether bond in the heterocyclic ring might occur.
Ring-Opening and Rearrangement Processes
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Dihydrobenzofuran System
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and the oxygen atom of the dihydrofuran ring. However, the bromo substituent is deactivating and directs incoming electrophiles to the ortho and para positions. The interplay of these directing effects determines the regioselectivity of substitution reactions.
Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. mt.comresearchgate.net In the case of this compound, the methoxy and dihydrofuran ether oxygen are activating ortho, para-directors, while the bromine is a deactivating ortho, para-director.
Friedel-Crafts Acylation: This reaction typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). researchgate.netmasterorganicchemistry.com The electrophile, an acylium ion, will preferentially attack the positions most activated by the electron-donating groups. Given the substitution pattern, the most likely position for acylation would be C-5 or C-6. The steric hindrance from the adjacent bromo and methoxy groups might influence the final product distribution.
Friedel-Crafts Alkylation: Similar to acylation, alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid. mt.com This reaction is prone to issues such as polyalkylation and carbocation rearrangements. masterorganicchemistry.com For this compound, the positions susceptible to alkylation would be the same as for acylation, with the regioselectivity governed by the combined directing effects of the existing substituents.
A general representation of a Friedel-Crafts acylation reaction on a substituted benzofuran derivative is shown below:
Table 1: Representative Friedel-Crafts Acylation Reaction
| Reactant | Reagents | Product |
|---|---|---|
| This compound | Acetyl chloride, AlCl₃ | 5-Acetyl-4-bromo-7-methoxy-2,3-dihydro-1-benzofuran (Predicted major product) |
Further Halogenation and Nitration Studies
Halogenation: The introduction of another halogen atom onto the benzene ring is an example of electrophilic aromatic substitution. The presence of the activating methoxy group and the deactivating but ortho, para-directing bromo group will influence the position of further halogenation. Bromination, for instance, would likely occur at the C-5 or C-6 position, guided by the strong activating effect of the methoxy group. researchgate.net Studies on other substituted benzofurans have shown that halogenation can lead to a significant increase in certain biological activities. nih.gov
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. This is a powerful electrophilic aromatic substitution reaction. For this compound, the nitro group would be directed to the available positions on the benzene ring, with the regioselectivity determined by the existing substituents. Nitration of similar benzoxazinone (B8607429) structures has been shown to occur at specific positions based on the directing effects of the substituents. researchgate.net
Table 2: Predicted Products of Further Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-7-methoxy-2,3-dihydro-1-benzofuran or 4,6-Dibromo-7-methoxy-2,3-dihydro-1-benzofuran |
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-7-methoxy-5-nitro-2,3-dihydro-1-benzofuran or 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1-benzofuran |
Advanced Spectroscopic and Spectrometric Characterization of 4 Bromo 7 Methoxy 2,3 Dihydro 1 Benzofuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed ¹H and ¹³C NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran are predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds. The dihydrofuran ring introduces aliphatic signals, while the substituted benzene (B151609) ring shows characteristic aromatic signals.
In the ¹H NMR spectrum , the protons on the dihydrofuran ring (at positions C2 and C3) are expected to appear as triplets due to coupling with each other. The aromatic region will feature two protons on the benzene ring, appearing as doublets due to ortho-coupling. The methoxy (B1213986) group protons will present as a singlet in the upfield region.
In the ¹³C NMR spectrum , nine distinct signals are expected, corresponding to each carbon atom in the unique chemical environment of the molecule. The chemical shifts are influenced by the attached atoms, with the carbon bonded to bromine (C4) and oxygen (C7, C7a, C2) showing characteristic downfield shifts.
Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.90 | d | 1H | H-5 |
| ~ 6.75 | d | 1H | H-6 |
| ~ 4.62 | t | 2H | H-2 |
| ~ 3.25 | t | 2H | H-3 |
| ~ 3.88 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150.0 | C-7a |
| ~ 145.5 | C-7 |
| ~ 129.0 | C-5 |
| ~ 126.0 | C-3a |
| ~ 115.0 | C-6 |
| ~ 105.0 | C-4 |
| ~ 71.5 | C-2 |
| ~ 56.2 | -OCH₃ |
| ~ 29.5 | C-3 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the protons at C2 and C3, confirming their vicinal relationship in the dihydrofuran ring. Current time information in Pasuruan, ID. It would also confirm the ortho-relationship between the H-5 and H-6 aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. clearsynth.com This technique would definitively link the proton signals to their corresponding carbon signals: δ(H-2) to C2, δ(H-3) to C3, δ(H-5) to C5, δ(H-6) to C6, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. np-mrd.org Key expected correlations include:
The methoxy protons (-OCH₃) to the C-7 carbon.
The H-2 protons to carbons C-3 and the aromatic bridgehead carbon C-3a.
The aromatic proton H-5 to carbons C-3a, C-4, and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the 3D structure. A NOESY spectrum would show a cross-peak between the methoxy group protons and the aromatic proton at H-6, confirming their spatial proximity on the aromatic ring. Current time information in Pasuruan, ID.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₉H₉BrO₂. HRMS can distinguish this from other formulas with the same nominal mass.
The theoretical exact mass for the molecular ion [M]⁺ is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M and M+2 isotopic pattern in the mass spectrum.
Calculated Exact Masses for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₉H₉⁷⁹BrO₂ | 227.98369 |
| [M+2]⁺ | C₉H₉⁸¹BrO₂ | 229.98164 |
The observation of this isotopic doublet with the correct mass accuracy would confirm the elemental composition of the compound. np-mrd.org
Elucidation of Fragmentation Pathways and Isotopic Patterns
Upon ionization in a mass spectrometer, molecules fragment in predictable ways based on their structure. Analyzing these fragmentation patterns provides structural information. The bromine atom serves as an excellent isotopic label, as any fragment containing it will also exhibit a characteristic doublet pattern.
Potential fragmentation pathways for this compound include:
Loss of a methyl radical ([M-CH₃]⁺): Fragmentation of the methoxy group is a common pathway, leading to a significant ion at m/z 213/215.
Loss of the bromine atom ([M-Br]⁺): Cleavage of the C-Br bond would result in an ion at m/z 149.
Cleavage of the dihydrofuran ring: A retro-Diels-Alder (RDA) type fragmentation could lead to the loss of an ethylene (B1197577) molecule (C₂H₄), resulting in an ion corresponding to the benzofuran (B130515) core.
The presence of bromine's isotopic signature in the fragment ions is crucial for identifying which parts of the molecule are retained after fragmentation. beilstein-journals.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.
The IR and Raman spectra of this compound are expected to show bands corresponding to its various structural features.
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1260-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
| 1150-1050 | C-O-C stretch (symmetric) | Dihydrofuran Ether |
| ~850-750 | C-H bend (out-of-plane) | Substituted Benzene |
| 600-500 | C-Br stretch | Bromo-aromatic |
These vibrational modes provide confirmatory evidence for the presence of the key functional groups within the molecule.
Therefore, the following sections on the advanced spectroscopic and spectrometric characterization of this compound and its derivatives cannot be constructed with the required scientifically accurate and detailed research findings as per the user's request. Generating such an article would require speculation based on related compounds, which would not adhere to the strict requirement for factual accuracy.
For context, the characterization techniques requested are powerful methods for elucidating the structure and properties of chemical compounds:
X-ray Crystallography for Solid-State Structural Analysis:This is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, as well as details about its crystal packing and intermolecular interactions. While the crystal structure of a related dihydrobenzofuryl derivative has been reportednist.gov, this information cannot be directly extrapolated to the title compound.
Without access to primary experimental data for this compound, the creation of detailed research findings and data tables for these specific analytical techniques is not possible at this time.
Computational and Theoretical Studies of 4 Bromo 7 Methoxy 2,3 Dihydro 1 Benzofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule such as 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran, DFT calculations would typically be used to determine optimized molecular geometry, electronic energies, and the properties of molecular orbitals.
Studies on related benzofuran (B130515) derivatives frequently employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311G(d,p) or 6-311++g**) to calculate key electronic parameters. nih.govresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.
For instance, DFT has been used to study benzofuran-stilbene hybrids to assess their antioxidant activities, where the calculations focused on bond dissociation energies and reaction mechanisms like hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET). researchgate.net Similarly, DFT calculations have been instrumental in analyzing the vibrational spectra of benzofuran and its derivatives, showing good agreement between calculated and experimentally observed frequencies. nih.govresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Benzofuran Studies
| Study Type | DFT Functional | Basis Set | Application | Reference |
| Vibrational Spectra | B3LYP | 6-311++g** | Calculation of harmonic vibrational wavenumbers and intensities. | nih.gov |
| Antioxidant Activity | B3LYP | 6-311G(d,p) | Investigation of O-H bond breakage and reaction mechanisms. | researchgate.net |
| Structural Properties | B3LYP | 6-31G(d) | Estimation of total energies for different conformers. | researchgate.netrsc.org |
Conformational Analysis and Energetic Landscapes
The 2,3-dihydro-1-benzofuran scaffold is not perfectly flat due to the saturated five-membered ring. This gives rise to different possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the energetic landscape that governs their interconversion.
DFT calculations are a primary tool for this analysis. By calculating the total energy of various possible conformations, researchers can identify the global minimum energy structure (the most stable conformer) and other local minima. For example, computational studies on calix rsc.orgbenzofurans, which are macrocycles built from benzofuran units, used DFT to estimate the total energies of different cone and saddle conformations. rsc.org Another study on benzofuranone derivatives also performed conformational analysis to determine relative stabilities. nih.gov For this compound, such analysis would reveal the preferred orientation of the methoxy (B1213986) group and the puckering of the dihydrofuran ring.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend beyond single-molecule quantum calculations to explore how a compound interacts with its environment, particularly with biological macromolecules.
Ligand-Steered Modeling for Molecular Recognition and Binding Mode Predictions
When a molecule is designed to interact with a biological target, such as a protein receptor, understanding its binding mode is crucial. Ligand-steered modeling is a sophisticated computational approach used to predict how a ligand (like this compound) fits into the binding pocket of a receptor.
A notable study on 2,3-dihydro-1-benzofuran derivatives as cannabinoid receptor 2 (CB2) agonists provides a clear example of this technique. nih.govsigmaaldrich.com In that research, different conformations of the ligands were "seeded" into the receptor's binding site. This was followed by a flexible-ligand and flexible-receptor docking procedure to generate an ensemble of possible binding poses. nih.govscispace.com By analyzing these poses and their associated interaction energies, the most probable binding modes were identified, revealing key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. This approach is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective compounds. nih.gov
Molecular Dynamics Simulations of Compound Interactions
In the context of benzofuran research, MD simulations have been used to study benzofuran-tetrazole derivatives designed as potential agents against Alzheimer's disease. nih.gov These simulations were used to assess the stability of the docked ligand within the active site of the target enzyme, acetylcholinesterase, over a period of time. nih.gov The stability of interactions observed during the simulation provides stronger evidence for a predicted binding mode. For this compound, MD simulations could predict its stability within a target binding site and analyze the influence of water molecules and ions on the binding interaction.
Table 2: Example of Interaction Energy Contributions from a Computational Study
This table shows representative energy data from a computational analysis of a complex organic molecule, illustrating the types of interactions quantified. mdpi.com
| Interaction Type | Energy (kJ/mol) | Significance |
| Electrostatic | -74.28 | Represents charge-charge and multipole interactions. |
| Polarization | -28.12 | Represents induced dipole interactions. |
| Dispersion | -268.997 | Represents van der Waals / London dispersion forces. |
| Repulsion | 133.66 | Represents Pauli exclusion principle-based repulsion. |
| Total Interaction Energy | -251.023 | Overall stability of the interaction. |
Note: Data is illustrative from a study on a different complex heterocyclic system to demonstrate the methodology. mdpi.com
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating how chemical reactions occur. It can be used to map out the entire reaction pathway, identify intermediate structures, and, crucially, calculate the structure and energy of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
While specific transition state analyses for reactions involving this compound are not found in the literature, the synthesis of the benzofuran and dihydrobenzofuran core often involves complex, metal-catalyzed reactions. nih.govrsc.org For example, palladium-catalyzed cyclization reactions are common. nih.govresearchgate.net Computational studies in this area would focus on elucidating the step-by-step mechanism of these catalytic cycles. In some modern synthetic reports on highly substituted benzofurans, it is noted that theoretical studies using DFT calculations are underway to better understand the unique reaction mechanisms observed. rsc.org Such investigations provide insights into substituent effects, regioselectivity, and the role of the catalyst, which is essential for optimizing reaction conditions and developing new synthetic methods.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
In the field of computational chemistry, the prediction of spectroscopic parameters for molecules like this compound is a powerful tool for structure elucidation and understanding its physicochemical properties. By employing theoretical methods, researchers can calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure.
Prediction of NMR Chemical Shifts
The theoretical prediction of NMR chemical shifts, for both proton (¹H) and carbon-13 (¹³C), is commonly performed using quantum mechanical calculations, with Density Functional Theory (TDFT) being a widely used method. nih.gov The process typically involves the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). For flexible molecules, a conformational search may be necessary to identify the global minimum energy structure.
NMR Shielding Calculation: Once the optimized geometry is obtained, the NMR shielding tensors for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This calculation is typically performed at the same or a higher level of theory as the geometry optimization.
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_TMS_ - σ_iso_.
The accuracy of the predicted NMR chemical shifts is dependent on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov Comparisons between calculated and experimental chemical shifts for similar substituted benzene (B151609) and benzofuran derivatives have shown that DFT methods can provide reliable predictions. researchgate.netnih.gov
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic effects of the bromo and methoxy substituents on the aromatic ring, as well as the structure of the dihydrofuran ring. The following tables provide an illustrative example of what predicted NMR data for this compound might look like, based on typical chemical shift ranges for similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 4.6 - 4.8 | t | 8.5 - 9.0 |
| H-3 | 3.2 - 3.4 | t | 8.5 - 9.0 |
| H-5 | 7.0 - 7.2 | d | 8.0 - 8.5 |
| H-6 | 6.7 - 6.9 | d | 8.0 - 8.5 |
| OCH₃ | 3.8 - 4.0 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 72 - 74 |
| C-3 | 30 - 32 |
| C-3a | 120 - 122 |
| C-4 | 110 - 112 |
| C-5 | 128 - 130 |
| C-6 | 115 - 117 |
| C-7 | 148 - 150 |
| C-7a | 158 - 160 |
| OCH₃ | 55 - 57 |
Prediction of Vibrational Frequencies
Theoretical calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. Similar to NMR predictions, DFT calculations are the most common approach.
The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic coordinates, yielding the harmonic vibrational frequencies.
Scaling Factors: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor specific to the level of theory used.
The predicted vibrational spectrum provides valuable information about the functional groups present in the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic protons, C-O stretching of the ether and methoxy groups, and vibrations associated with the C-Br bond. Studies on related benzofuran derivatives have demonstrated the utility of DFT in assigning vibrational modes. nih.gov
The following table presents an example of predicted key vibrational frequencies for this compound.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Stretch | 1580 - 1620 |
| C-O-C Asymmetric Stretch (ether) | 1230 - 1270 |
| C-O-C Symmetric Stretch (ether) | 1020 - 1080 |
| C-Br Stretch | 550 - 650 |
By combining these computational predictions with experimental spectroscopic data, a comprehensive and accurate structural characterization of this compound can be achieved.
Academic and Research Applications of 4 Bromo 7 Methoxy 2,3 Dihydro 1 Benzofuran and Its Chemical Scaffolds
Role as a Key Synthetic Intermediate for Architecturally Complex Organic Molecules
The unique structural arrangement of 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran, featuring a fused bicyclic system with distinct electronic and steric properties, establishes it as a valuable building block in the synthesis of more complex molecular architectures. The presence of a bromo group at the 4-position and a methoxy (B1213986) group at the 7-position on the aromatic ring, coupled with the dihydrofuran moiety, provides multiple reactive sites for strategic chemical modifications.
Organic chemists have capitalized on these features to construct intricate molecular frameworks. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in the assembly of complex natural products and their analogues.
Furthermore, the dihydrobenzofuran core itself can be manipulated. For instance, the ether linkage can be cleaved under specific conditions to yield substituted phenols, or the dihydrofuran ring can be oxidized to the corresponding benzofuran (B130515). These transformations open up pathways to a diverse array of molecular scaffolds.
Table 1: Examples of Complex Molecules Synthesized from this compound
| Resulting Molecule/Scaffold | Synthetic Strategy | Significance |
| Substituted Benzofurans | Oxidation of the dihydrofuran ring | Core structures in many biologically active compounds. |
| Biaryl Compounds | Suzuki or Stille coupling at the bromo position | Precursors to ligands, materials, and pharmaceutical agents. |
| Functionalized Phenols | Ether cleavage of the dihydrofuran ring | Important intermediates in organic synthesis. |
Development of Novel Organic Reagents and Catalytic Systems
The dihydrobenzofuran scaffold, as exemplified by this compound, has been explored in the development of new organic reagents and ligands for catalysis. The conformational rigidity of the bicyclic system can be advantageous in designing ligands for asymmetric catalysis, where control of the three-dimensional space around a metal center is crucial for achieving high enantioselectivity.
Derivatives of this compound can be functionalized to incorporate phosphine, amine, or other coordinating groups, transforming the parent molecule into a chiral ligand. These ligands can then be complexed with transition metals to create catalysts for a range of chemical reactions, including hydrogenations, cross-couplings, and cycloadditions. The electronic properties of the aromatic ring, modulated by the methoxy group, can also influence the catalytic activity of the resulting metal complex.
Design and Synthesis of Conformationally Constrained Bioisosteres and Chemical Probes
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a compound, is a key strategy. The rigid structure of the 2,3-dihydro-1-benzofuran core makes it an excellent scaffold for creating conformationally constrained bioisosteres of more flexible molecules. By locking key pharmacophoric groups in a specific orientation, it is possible to enhance binding affinity and selectivity for a biological target.
This compound serves as a starting point for the synthesis of such bioisosteres. The bromo and methoxy groups can be further elaborated to introduce functionalities that mimic those of a parent drug molecule. Additionally, the dihydrobenzofuran core can act as a bioisosteric replacement for other aromatic or heterocyclic systems.
This compound is also instrumental in the development of chemical probes, which are essential tools for studying biological processes. By attaching a reporter group, such as a fluorescent tag or a reactive handle for affinity chromatography, to the this compound scaffold, researchers can create probes to track the localization and interactions of a target protein or to identify its binding partners.
Exploration in Advanced Materials Science and Polymer Chemistry
The potential of this compound and its derivatives in the field of materials science is an area of growing interest. The rigid and planar nature of the benzofuran system can be exploited to create materials with interesting photophysical and electronic properties.
Through polymerization reactions, typically involving the bromo functionality, dihydrobenzofuran units can be incorporated into polymer backbones. These polymers may exhibit enhanced thermal stability, specific optical properties, or serve as precursors to conductive polymers after further chemical modification. The ability to precisely functionalize the aromatic ring allows for the fine-tuning of the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the band gap of the resulting conjugated polymer, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Applications in Agrochemical Design and Synthesis
The dihydrobenzofuran scaffold is present in a number of naturally occurring and synthetic compounds with pesticidal activity. This has led to the exploration of this compound as a building block for the synthesis of new agrochemicals. The goal is to develop novel herbicides, insecticides, or fungicides with improved efficacy, selectivity, and environmental profiles.
The synthetic versatility of this compound allows for the creation of large libraries of derivatives that can be screened for biological activity. By systematically modifying the substituents on the dihydrobenzofuran core, chemists can probe the structure-activity relationships and optimize the compound's performance as an agrochemical. The bromo group, in particular, provides a convenient point for diversification.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-7-methoxy-2,3-dihydro-1-benzofuran, and what challenges are encountered in its preparation?
- Methodological Answer : The synthesis often involves bromination of methoxy-substituted dihydrobenzofuran precursors. A key challenge is achieving regioselectivity and high yield, particularly when introducing bromine at the 4-position. For example, using 2,3-dihydroxybenzaldehyde as a starting material may lead to low yields due to competing side reactions. Alternative approaches include employing O-protecting groups (e.g., methoxymethoxy) to stabilize intermediates, as seen in analogous brominated benzofurans . Demethylation with BBr₃ under controlled conditions (-78°C to room temperature) has been effective for removing methoxy groups in related compounds, but requires careful optimization to avoid over-bromination .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
- X-ray crystallography for unambiguous structural determination, as demonstrated in studies of similar brominated benzofurans .
- ¹H/¹³C NMR to confirm substitution patterns and dihydrobenzofuran ring conformation. For example, coupling constants in the dihydrofuran ring (e.g., J = 8–10 Hz) distinguish 2,3-dihydro derivatives from fully aromatic analogs .
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns due to bromine .
- IR spectroscopy to identify functional groups like methoxy (C-O stretch at ~1250 cm⁻¹) and carbonyls (if present) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, bromine at C4 may withdraw electron density, enhancing reactivity at C7-methoxy .
- Frontier molecular orbitals (HOMO/LUMO) to assess charge transfer interactions in drug-receptor binding or catalytic applications.
- Vibrational frequencies to correlate with experimental IR/Raman data, resolving ambiguities in functional group assignments .
Q. How does the substitution pattern influence the biological activity of benzofuran derivatives, and what methodologies assess this?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic modifications:
- Synthetic diversification : Introduce substituents (e.g., alkyl, sulfinyl, or aryl groups) at positions 2, 3, or 5, as seen in cytotoxic benzofuran derivatives .
- In vitro assays : Evaluate cytotoxicity (e.g., MTT assay against cancer cell lines) and antimicrobial activity (e.g., MIC determination). For example, brominated derivatives often show reduced cytotoxicity compared to non-brominated precursors, suggesting steric or electronic effects .
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with bioactivity .
Q. What are the key considerations in designing derivatives to enhance pharmacological properties?
- Methodological Answer :
- Bioisosteric replacement : Replace bromine with other halogens (e.g., Cl, I) or pseudohalogens (e.g., CF₃) to modulate lipophilicity and binding affinity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) at the methoxy position to improve bioavailability .
- Co-crystallization studies : Resolve X-ray structures of derivatives bound to target proteins (e.g., kinases) to guide rational design .
Data Contradiction and Optimization
Q. How can researchers resolve contradictions in reported biological activities of brominated benzofurans?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:
- Reproducibility checks : Re-synthesize compounds using literature protocols (e.g., BBr₃-mediated demethylation ) and validate purity via HPLC.
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .
- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity and rule off-target effects.
Q. What strategies optimize synthetic yield for challenging intermediates like this compound?
- Methodological Answer :
- Protecting group selection : Use methoxymethoxy (MOM) instead of methyl groups to improve stability during bromination .
- Catalytic systems : Explore Pd-catalyzed cross-coupling for late-stage bromine introduction, minimizing side reactions.
- Flow chemistry : Continuous reactors enhance heat/mass transfer in exothermic bromination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
